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Compound of Interest

Compound Name: PF-06424439

Cat. No.: B15613075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of PF-06424439, a potent

Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, against other key acyltransferases

involved in lipid metabolism. The information presented herein is intended to assist researchers

in selecting the most appropriate chemical tools for their studies in metabolic diseases and

related fields.

Introduction to Acyltransferases in Triglyceride
Synthesis
Acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes catalyze the final and committed step

in the synthesis of triglycerides. Two main isoforms, DGAT1 and DGAT2, are known to fulfill this

role. Additionally, monoacylglycerol acyltransferases (MGATs) are involved in the

monoacylglycerol pathway of triglyceride synthesis. The selective inhibition of these enzymes is

a key area of investigation for the treatment of metabolic disorders such as obesity, type 2

diabetes, and nonalcoholic fatty liver disease (NAFLD).

PF-06424439 has emerged as a highly potent and selective inhibitor of DGAT2.[1] This guide

will compare its selectivity against inhibitors of other critical acyltransferases, namely DGAT1,

MGAT2, and MGAT3.
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The following table summarizes the in vitro potency and selectivity of PF-06424439 and other

selective acyltransferase inhibitors. The data is presented as the half-maximal inhibitory

concentration (IC50), which indicates the concentration of an inhibitor required to reduce the

activity of an enzyme by 50%.

Inhibitor Primary Target
IC50 (nM) vs.
Primary Target

Selectivity Against
Other
Acyltransferases
(IC50 in nM)

PF-06424439 DGAT2 14

DGAT1:

>50,000MGAT1: No

significant

activityMGAT2: No

significant

activityMGAT3: No

significant activity

T-863 DGAT1 15 (human & mouse)

DGAT2:

>10,000MGAT2:

>10,000MGAT3:

>10,000[2]

A-922500 DGAT1
7 (human), 24

(mouse)

Good selectivity over

related

acyltransferases[3][4]

PF-04620110 DGAT1 19
Selective DGAT1

inhibitor[3][4]

BMS-963272 MGAT2 Potent and selective
Selective over

DGAT1[5]

S-309309 MGAT2 Potent and selective
Selective MGAT2

inhibitor[6]

PF-06471553 MGAT3 High in vitro potency
Selective MGAT3

inhibitor[7]
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PF-06424439 demonstrates exceptional selectivity for DGAT2, with negligible activity against

DGAT1 and other tested MGATs.

T-863, A-922500, and PF-04620110 are highly selective inhibitors of DGAT1.[2][3][4]

BMS-963272 and S-309309 are presented as selective inhibitors for MGAT2.[5][6]

PF-06471553 is a selective inhibitor of MGAT3.[7]

Mechanism of Action of PF-06424439
PF-06424439 is a slowly reversible, time-dependent inhibitor of DGAT2. It exhibits a

noncompetitive mode of inhibition with respect to the acyl-CoA substrate.[1][8] This indicates

that PF-06424439 does not compete with the acyl-CoA for binding to the active site of the

enzyme but rather binds to a different site, altering the enzyme's conformation and reducing its

catalytic activity.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the triglyceride synthesis pathway and a general workflow for

assessing acyltransferase inhibitor selectivity.

Glycerol Phosphate Pathway

Glycerol-3-Phosphate Lysophosphatidic AcidGPAT Phosphatidic AcidAGPAT DiacylglycerolPAP
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Caption: Triglyceride Synthesis Pathways.
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Prepare Recombinant Acyltransferase Enzymes
(DGAT1, DGAT2, MGAT1, MGAT2, MGAT3)

Develop and Validate In Vitro Activity Assays for Each Enzyme

Screen Test Compound (e.g., PF-06424439) at a Range of Concentrations

Incubate Compound with Each Enzyme and Substrates

Measure Enzyme Activity

Determine IC50 Values for Each Enzyme

Calculate Selectivity Ratios (IC50 off-target / IC50 on-target)

Compare Selectivity Profile to Known Inhibitors

Click to download full resolution via product page

Caption: Experimental Workflow for Selectivity Profiling.
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A generalized protocol for an in vitro acyltransferase activity assay is provided below. This

protocol can be adapted for specific enzymes (DGATs, MGATs) by using the appropriate

substrates.

Objective: To determine the inhibitory effect of a compound on the activity of a specific

acyltransferase.

Materials:

Recombinant human acyltransferase (e.g., DGAT2)

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/ml BSA)

Substrate 1: Diacylglycerol (DAG) or Monoacylglycerol (MG)

Substrate 2: Acyl-CoA (e.g., [14C]oleoyl-CoA or a fluorescently labeled acyl-CoA)

Test compound (e.g., PF-06424439) dissolved in DMSO

Scintillation cocktail (if using radiolabeled substrate)

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl

ether:acetic acid, 80:20:1, v/v/v)

Phosphorimager or fluorescence scanner

Procedure:

Enzyme Preparation: Dilute the recombinant enzyme to the desired concentration in cold

assay buffer.

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

Reaction Setup:

In a microcentrifuge tube, add the assay buffer.

Add the test compound dilution (or DMSO for control).
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Add the enzyme preparation and pre-incubate for a specified time at a controlled

temperature (e.g., 10 minutes at 37°C).

Initiate Reaction: Start the enzymatic reaction by adding the substrates (e.g., DAG and

[14C]oleoyl-CoA).

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30

minutes), ensuring the reaction is in the linear range.

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 2-

propanol:heptane:water, 80:20:2, v/v/v).

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper

organic phase containing the lipids.

Analysis:

Radiometric Assay: Spot the extracted lipids onto a TLC plate. Develop the plate to

separate the triglyceride product from the unreacted substrates. Visualize and quantify the

radiolabeled triglyceride using a phosphorimager.

Fluorescent Assay: If a fluorescently labeled acyl-CoA is used, the product can be

separated by TLC and quantified using a fluorescence scanner.[9]

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-

response curve.

Conclusion
PF-06424439 is a highly potent and selective inhibitor of DGAT2, making it an invaluable tool

for studying the specific roles of this enzyme in triglyceride metabolism and related pathologies.

Its selectivity profile, as highlighted in this guide, distinguishes it from other acyltransferase

inhibitors and allows for targeted investigation of the DGAT2 pathway. Researchers employing

PF-06424439 can have a high degree of confidence that their experimental outcomes are a

direct result of DGAT2 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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